Ortetamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

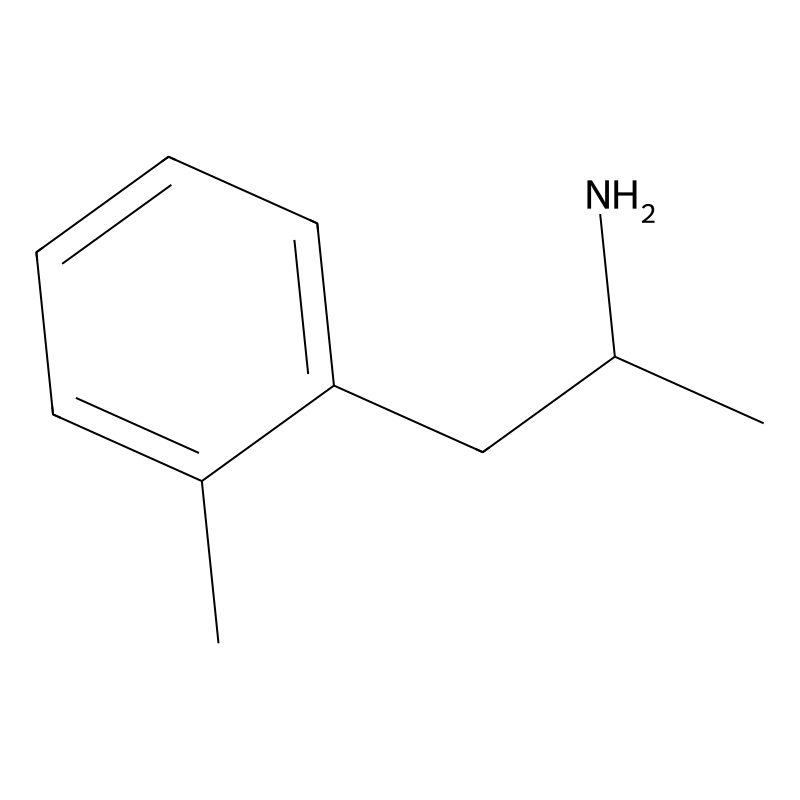

Ortetamine (CAS: 5580-32-5), also known as 2-methylamphetamine, is a positional isomer of amphetamine and a member of the substituted phenethylamine class. It functions as a monoamine releasing agent, sharing a core mechanism with other amphetamines. [1] However, the placement of the methyl group at the ortho- (2-) position on the phenyl ring significantly modifies its pharmacological potency and in-vivo effects compared to amphetamine and its other positional isomers, 3- and 4-methylamphetamine. [2] This makes Ortetamine a critical tool for structure-activity relationship (SAR) studies and for research requiring a specific, amphetamine-like profile with attenuated potency.

Substituting Ortetamine (2-methylamphetamine) with its positional isomers, 3-methylamphetamine or 4-methylamphetamine, is invalid for most research applications due to fundamental differences in their in-vivo pharmacological effects. Drug discrimination studies in rats trained to recognize (+)amphetamine show that only Ortetamine fully substitutes for the amphetamine training cue, confirming it produces a qualitatively similar stimulus. [1] In contrast, the meta- (3-) and para- (4-) isomers fail to produce full substitution, indicating they do not elicit the same behavioral and subjective effects. [1] Therefore, selecting an isomer based on price or availability without considering the distinct functional profile dictated by the methyl group's position will lead to non-reproducible and invalid experimental outcomes.

Unique In-Vivo Amphetamine-Like Profile Compared to Other Positional Isomers

In a head-to-head comparison using rats trained to discriminate (+)amphetamine (1 mg/kg) from saline, Ortetamine was the only ring-methylated isomer to fully substitute, confirming a qualitatively amphetamine-like stimulus profile. [1] In the same assay, both 3-methylamphetamine and 4-methylamphetamine only produced partial generalization (approximately 50% amphetamine-appropriate responding) before behavior was disrupted at higher doses, demonstrating a clear functional divergence from both (+)amphetamine and Ortetamine. [1]

| Evidence Dimension | Substitution for (+)amphetamine stimulus in a rat drug discrimination assay |

| Target Compound Data | Full substitution (100% amphetamine-appropriate responding) |

| Comparator Or Baseline | 3-Methylamphetamine & 4-Methylamphetamine: Partial substitution only (~50% amphetamine-appropriate responding) |

| Quantified Difference | Qualitative difference: Ortetamine fully mimics the (+)amphetamine cue whereas its isomers do not. |

| Conditions | Rats trained to discriminate 1 mg/kg of (+)amphetamine from saline under a variable-interval 15-sec schedule of reinforcement. |

This demonstrates that Ortetamine is the correct choice for researchers needing to elicit a classic, dose-dependent amphetamine-like behavioral response, which cannot be achieved with the 3- or 4-methyl isomers.

Attenuated In-Vivo Potency for Dose-Response Modeling

While Ortetamine produces a qualitatively similar stimulus to (+)amphetamine, its potency is significantly lower. The effective dose to produce 50% of the maximum effect (ED50) for Ortetamine in a drug discrimination assay was 4.1 mg/kg. [1] This is approximately 10-fold higher than the typical ED50 for (+)amphetamine in similar procedures, which generally falls in the 0.1-0.4 mg/kg range. [REFS-1, REFS-2]

| Evidence Dimension | Potency (ED50) in rat drug discrimination assay vs. (+)amphetamine |

| Target Compound Data | ED50 = 4.1 mg/kg |

| Comparator Or Baseline | (+)amphetamine: Typical ED50 ≈ 0.4 mg/kg |

| Quantified Difference | Approximately 10-fold less potent than (+)amphetamine. |

| Conditions | Rats trained to discriminate 1 mg/kg of (+)amphetamine from saline. |

The lower potency makes Ortetamine a suitable tool for constructing a wider, more detailed dose-response curve without reaching behaviorally disruptive ceiling effects that can occur with more potent stimulants like (+)amphetamine.

Required for Unambiguous Analytical and Forensic Identification

As a distinct chemical entity and positional isomer of controlled substances, Ortetamine is essential as a certified reference material for the development and validation of analytical methods. Forensic and toxicology laboratories require pure isomeric standards to definitively distinguish 2-methylamphetamine from the more common and legally distinct 4-methylamphetamine or methamphetamine in seized samples or biological matrices. Using a different isomer as a standard would result in incorrect identification and quantification.

| Evidence Dimension | Analytical Specificity |

| Target Compound Data | Unique chromatographic and mass spectrometric profile required for positive identification of the 2-methyl isomer. |

| Comparator Or Baseline | Other isomers (e.g., methamphetamine, 4-methylamphetamine) have different profiles and cannot be used as a substitute for method validation. |

| Quantified Difference | Absolute requirement for isomeric purity for legally and scientifically defensible analytical results. |

| Conditions | Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). |

For analytical, quality control, or forensic procurement, only the specific isomer (Ortetamine, CAS 5580-32-5) can serve as the correct reference standard for its own identification.

Structure-Activity Relationship (SAR) Studies of Amphetamines

Use as the ortho-methyl benchmark to directly compare how moving the methyl group to the meta- or para- position alters in-vivo behavioral outcomes, such as the failure of the 3- and 4-isomers to fully replicate the amphetamine stimulus. [1]

Probing Dopaminergic/Noradrenergic Pathways with Attenuated Potency

Investigate stimulant-induced behaviors with a tool that provides a classic amphetamine-like profile but requires a ~10-fold higher dose, allowing for finer resolution in dose-response studies or in models sensitive to the motor-disrupting effects of high-potency stimulants. [1]

Certified Reference Material for Forensic and Toxicological Analysis

Employ as a certified standard for the unambiguous identification and quantification of 2-methylamphetamine, ensuring analytical methods can reliably differentiate it from other regulated positional and structural isomers.